![molecular formula C13H15BrO2 B12518428 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL CAS No. 802982-14-5](/img/structure/B12518428.png)
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is an organic compound with the molecular formula C13H15BrO2 It is a derivative of butyn-1-ol, featuring a bromopropoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyphenylbut-3-yn-1-ol.
Bromination: The hydroxyl group is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the bromopropoxy derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropoxy group can facilitate binding to specific sites, while the butyn-1-ol moiety can participate in various chemical reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
4-(3-(Bromomethyl)phenyl)but-3-yn-1-ol: Similar structure but with a bromomethyl group instead of a bromopropoxy group.
3-Butyn-1-ol: The parent compound without any substituents on the phenyl ring.
Uniqueness
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is unique due to the presence of the bromopropoxy group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its structure also allows for potential interactions with biological targets, making it valuable in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
802982-14-5 |
|---|---|
Molekularformel |
C13H15BrO2 |
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
4-[4-(3-bromopropoxy)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2 |
InChI-Schlüssel |
OGEQIIACQKKPIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CCCO)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
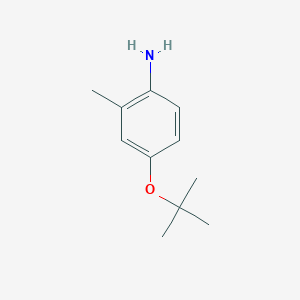
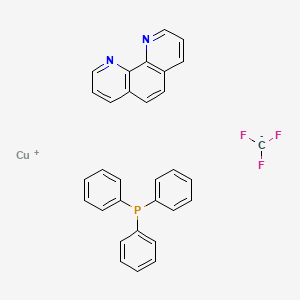

![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

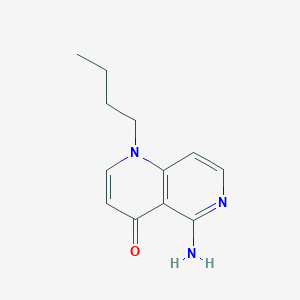
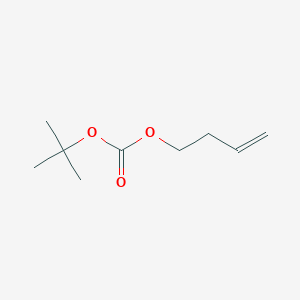
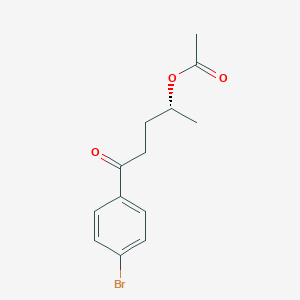


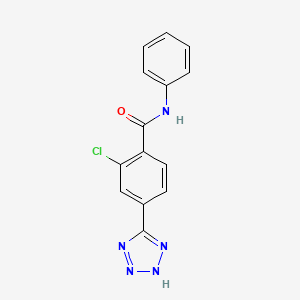
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
